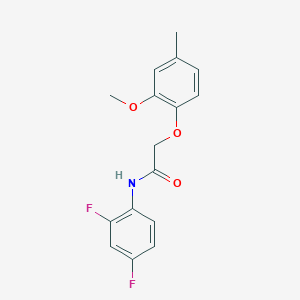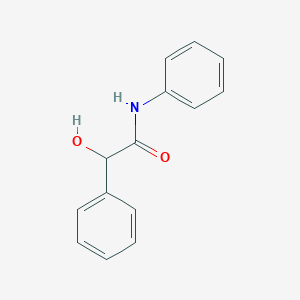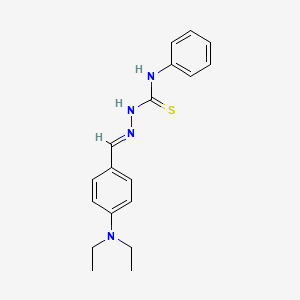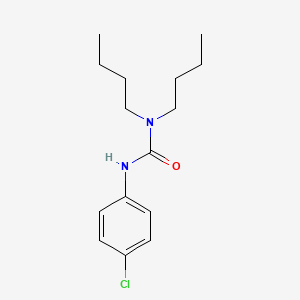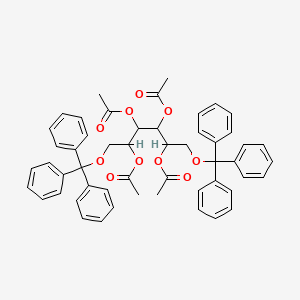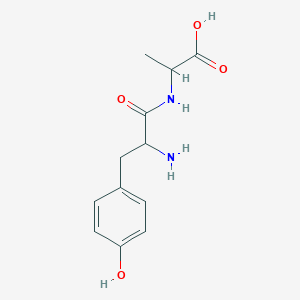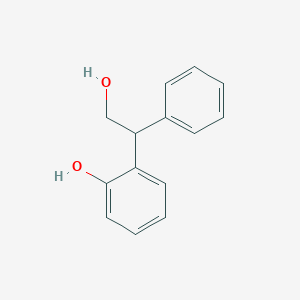
2-(2-Hydroxy-1-phenylethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-1-phenylethyl)phenol is an organic compound with the molecular formula C14H14O2 It is a phenolic compound characterized by a hydroxyl group attached to a phenyl ring, which is further connected to another phenyl ring via an ethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-1-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of strongly electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents .
Another method involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine as a coupling agent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-1-phenylethyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Electrophilic Substitution: Dilute nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, halogenated phenols
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-1-phenylethyl)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, which can influence the compound’s reactivity and interactions with biological molecules. In biological systems, it may exert its effects through antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
2-(2-Hydroxy-1-phenylethyl)phenol can be compared with other phenolic compounds such as:
Phenol (C6H5OH): A simpler structure with one hydroxyl group attached to a benzene ring.
Hydroquinone (C6H4(OH)2): Contains two hydroxyl groups on a benzene ring, known for its use in skin lightening products.
Catechol (C6H4(OH)2): Similar to hydroquinone but with hydroxyl groups in ortho positions.
The uniqueness of this compound lies in its ethyl bridge connecting two phenyl rings, which can influence its chemical properties and reactivity.
Propiedades
Número CAS |
109210-19-7 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-(2-hydroxy-1-phenylethyl)phenol |
InChI |
InChI=1S/C14H14O2/c15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16/h1-9,13,15-16H,10H2 |
Clave InChI |
MKKQQHGJBDZKPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CO)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


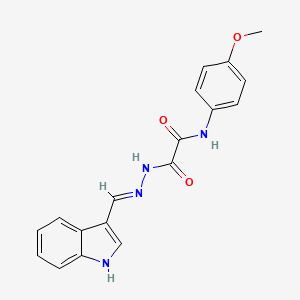
![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)


